N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-chloro-4-methylbenzamide
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Overview
Description
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-chloro-4-methylbenzamide is a synthetic compound known for its diverse applications in medicinal chemistry. This compound features a piperazine moiety, which is often associated with enhanced bioactivity in various therapeutic contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-chloro-4-methylbenzamide typically involves multiple steps. One common method includes the reductive amination of a precursor compound with substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions are carefully controlled to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety, often employing automated systems to handle the complex reaction sequences and purification steps.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-chloro-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s bioactivity.
Reduction: Reduction reactions can be used to modify the piperazine ring or other functional groups.
Substitution: This compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-chloro-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-chloro-4-methylbenzamide involves its interaction with specific molecular targets. The piperazine moiety is known to enhance binding affinity to certain receptors and enzymes, potentially leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-{[4-(4-benzylpiperazin-1-yl)phenyl]-4-methylbenzamide: This compound shares a similar structure but lacks the carbamothioyl group.
N-{[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide: This compound has a similar core structure but different functional groups.
Uniqueness
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-chloro-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the carbamothioyl group, in particular, may enhance its reactivity and potential bioactivity compared to similar compounds .
Properties
Molecular Formula |
C26H27ClN4OS |
---|---|
Molecular Weight |
479.0 g/mol |
IUPAC Name |
N-[[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl]-2-chloro-4-methylbenzamide |
InChI |
InChI=1S/C26H27ClN4OS/c1-19-7-12-23(24(27)17-19)25(32)29-26(33)28-21-8-10-22(11-9-21)31-15-13-30(14-16-31)18-20-5-3-2-4-6-20/h2-12,17H,13-16,18H2,1H3,(H2,28,29,32,33) |
InChI Key |
YRLFMTJZJBJXIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4)Cl |
Origin of Product |
United States |
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